
2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a chemical compound that belongs to the class of organobromine compounds It is characterized by the presence of a bromine atom attached to a benzo[b]thiophene ring system, which is further substituted with two methyl groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one typically involves the bromination of a suitable precursor compound. One common method involves the bromination of 6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one may involve a continuous flow process where the precursor compound is fed into a reactor along with the brominating agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure efficient bromination. The product is subsequently purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction Reactions: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-oxo-5,6-dihydrobenzo[b]thiophene: Similar structure but lacks the dimethyl substitution.
6,6-Dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one: Similar structure but lacks the bromine atom.
2-Bromo-5,6-dihydrobenzo[b]thiophene: Similar structure but lacks both the dimethyl substitution and the ketone group.
Uniqueness
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one is unique due to the combination of the bromine atom, the dimethyl groups, and the ketone functional group. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H11BrOS |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
2-bromo-6,6-dimethyl-4,5-dihydro-1-benzothiophen-7-one |
InChI |
InChI=1S/C10H11BrOS/c1-10(2)4-3-6-5-7(11)13-8(6)9(10)12/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
BEDPUFOBFVFQKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C1=O)SC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B13326037.png)

![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
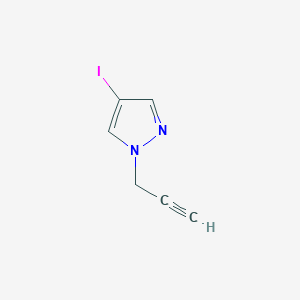
![2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B13326065.png)
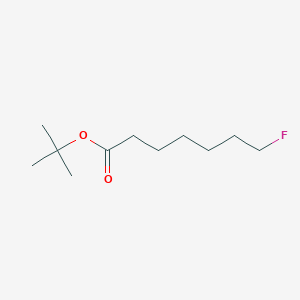

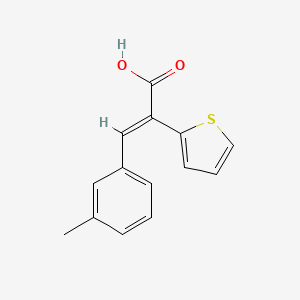
![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)
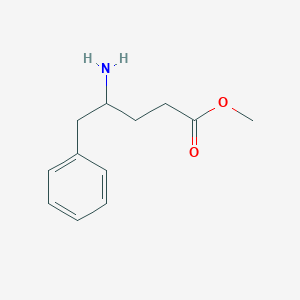
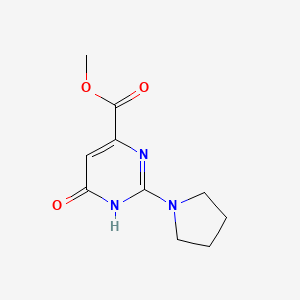
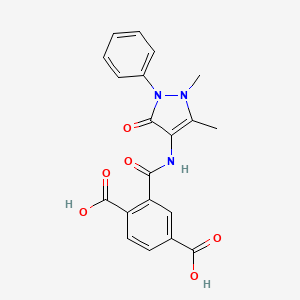
![tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13326120.png)

